1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine
Overview
Description
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DSP and is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of DSP is based on its ability to inhibit PDE5. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), which is a signaling molecule that regulates smooth muscle relaxation. DSP binds to the active site of PDE5, preventing it from breaking down cGMP, leading to increased levels of cGMP and subsequent smooth muscle relaxation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DSP are primarily related to its ability to inhibit PDE5. This inhibition leads to vasodilation, increased blood flow, and relaxation of smooth muscles. In addition, DSP has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of DSP in lab experiments is its high purity and stability. DSP is a well-characterized compound that can be synthesized in large quantities, making it readily available for research. However, one of the limitations of DSP is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Future Directions
There are several future directions for the research on DSP. One of the primary areas is in the development of new drugs based on DSP's ability to inhibit PDE5. In addition, DSP's anti-inflammatory and antioxidant properties make it a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, DSP's potential applications in the field of nanotechnology and material science are also being explored, making it an exciting compound for future research.
Scientific Research Applications
DSP has been extensively studied for its potential applications in various scientific fields. One of the primary research areas is in the development of new drugs. DSP has been found to be a potent inhibitor of phosphodiesterase 5 (PDE5), which is an enzyme that plays a crucial role in the regulation of smooth muscle tone. This inhibition leads to the relaxation of smooth muscles, making DSP a potential drug candidate for the treatment of erectile dysfunction and pulmonary hypertension.
properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-4-(4-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O6S2/c1-12-15(11-16-17(12)2)28(25,26)19-9-7-18(8-10-19)27(23,24)14-5-3-13(4-6-14)20(21)22/h3-6,11H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCUCGGUJMKSDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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